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Bis(tert-butylimido)osmium dioxide

Cat. No.: B13761225
M. Wt: 364.5 g/mol
InChI Key: ARPFDUQOTQIUKT-UHFFFAOYSA-N
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Description

Bis(tert-butylimido)osmium dioxide (CAS 63174-13-0) is a heterocyclic organic osmium compound supplied for use in research and industrial production . This compound belongs to the class of osmium imido complexes, which are of significant interest in the field of inorganic and organometallic chemistry. Related tert-butylimido complexes of osmium in high oxidation states (VIII, VII, VI) have been synthesized and structurally characterized, demonstrating the utility of the imido ligand in stabilizing diverse coordination geometries . The molecular structures of such complexes, including the homoleptic tetrakis(tert-butylimido)osmium(VIII), have been determined in detail, revealing distorted-tetrahedral arrangements around the central osmium atom . The primary research value of these complexes lies in their potential as catalysts or precursors. While osmium tetroxide (OsO 4 ) is a well-known and versatile catalyst for oxidation and dihydroxylation reactions , specialized imido complexes like this compound offer a pathway to modify reactivity and explore new catalytic transformations. The tert-butylimido group acts as a robust ancillary ligand, which can influence the electron density at the metal center and its subsequent reactivity. These compounds are designed for use by qualified researchers in controlled laboratory settings. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. Handling should only be performed by trained professionals aware of the potential hazards and appropriate safety protocols. Always consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O2Os B13761225 Bis(tert-butylimido)osmium dioxide

Properties

Molecular Formula

C8H18N2O2Os

Molecular Weight

364.5 g/mol

IUPAC Name

bis(tert-butylimino)-dioxoosmium

InChI

InChI=1S/2C4H9N.2O.Os/c2*1-4(2,3)5;;;/h2*1-3H3;;;

InChI Key

ARPFDUQOTQIUKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=[Os](=NC(C)(C)C)(=O)=O

Origin of Product

United States

Synthetic Methodologies for Bis Tert Butylimido Osmium Dioxide

Precursor Synthesis and Starting Materials for Osmium Imido Compounds

The foundation for synthesizing osmium imido complexes lies in the availability of high-purity starting materials. This includes the primary osmium oxo precursor and the organic amine derivative that will form the imido ligand.

The most crucial and widely used precursor for high-oxidation-state osmium compounds is osmium tetroxide (OsO₄). rsc.org It serves as the primary source of osmium for the synthesis of imido complexes.

Synthesis of Osmium Tetroxide (OsO₄): Osmium tetroxide is typically synthesized through the direct oxidation of osmium metal powder. The reaction requires heating the metal in the presence of oxygen at elevated temperatures, generally around 400 °C. rsc.orgguidechem.com The reaction proceeds as follows:

Reaction: Os (powder) + 2 O₂ → OsO₄

The resulting osmium tetroxide is a volatile, crystalline solid. rsc.org Due to its volatility and high reactivity, it is a critical starting point for reactions involving the formation of osmium-imido bonds. masterorganicchemistry.com

The tert-butylimido ligand (-N=C(CH₃)₃) is introduced using tert-butylamine (B42293) or its derivatives. The synthesis of tert-butylamine can be achieved through several established methods, with the choice often depending on the availability of starting materials and desired scale.

Hydrolysis of tert-butylurea (B72671): This is a common and convenient laboratory-scale method. skku.edu It involves two main steps: first, the synthesis of tert-butylurea from urea (B33335) and a source of the tert-butyl group like tert-butyl alcohol or methyl tert-butyl ether (MTBE), followed by hydrolysis. skku.educhem-station.com

Urea Formation: Urea reacts with tert-butyl alcohol in the presence of concentrated sulfuric acid. The temperature must be carefully controlled (20-25 °C) to prevent the formation of byproducts. masterorganicchemistry.com

Hydrolysis: The resulting tert-butylurea is then hydrolyzed under basic conditions, typically using a sodium hydroxide (B78521) solution, to yield tert-butylamine. skku.educhem-station.com The use of a high-boiling-point solvent like ethylene (B1197577) glycol can facilitate the reaction. masterorganicchemistry.com

Ritter Reaction: This method involves the reaction of isobutylene (B52900) with hydrocyanic acid (HCN) in the presence of a strong acid catalyst like sulfuric acid to form N-tert-butylformamide. This intermediate is then hydrolyzed to produce tert-butylamine. orgsyn.orgnih.gov This route is suitable for industrial-scale production.

Below is a comparative table of synthetic routes for tert-butylamine.

MethodStarting MaterialsKey ReagentsReported YieldReference
tert-Butylurea Hydrolysis tert-Butyl Alcohol, UreaH₂SO₄, NaOH~26% (for tert-butylurea) masterorganicchemistry.com
MTBE-Urea Method Methyl tert-butyl ether (MTBE), UreaH₂SO₄, NaOH>90% (for tert-butylurea), >98% (for tert-butylamine) chem-station.com
Ritter Reaction Isobutylene, Hydrocyanic AcidH₂SO₄Good orgsyn.org

Reaction Pathways for the Formation of Bis(tert-butylimido)osmium Dioxide

The formation of the target compound from osmium tetroxide involves the substitution of two oxo ligands (O=) with two tert-butylimido ligands (tBuN=). This transformation can be achieved through several imidation strategies. A direct pathway involves the stepwise reaction of OsO₄ with tert-butylamine. guidechem.com

The initial reaction of osmium tetroxide with one equivalent of tert-butylamine yields (tert-butylimido)osmium trioxide. guidechem.com

Step 1: OsO₄ + H₂N-tBu → OsO₃(NtBu) + H₂O

This mono-imido intermediate can then react further to yield the desired this compound. guidechem.com

Step 2: OsO₃(NtBu) + H₂N-tBu → OsO₂(NtBu)₂ + H₂O

The reaction of metal oxides with iminophosphoranes (also known as phosphinimines) is a general method for forming metal-imido bonds. In this approach, the oxygen atom of a metal-oxo bond is exchanged for an imido group, with the formation of a stable phosphine (B1218219) oxide as a byproduct.

General Reaction: M=O + R₃P=NR' → M=NR' + R₃P=O

For the synthesis of this compound, the reaction would theoretically proceed by reacting osmium tetroxide with two equivalents of an N-tert-butyl-iminophosphorane.

Proposed Reaction: OsO₄ + 2 R₃P=N-tBu → OsO₂(NtBu)₂ + 2 R₃P=O

While this is a known class of reactions for transition metal imido complex synthesis, specific examples detailing the synthesis of OsO₂(NtBu)₂ using this method are not extensively documented in readily available literature. organic-chemistry.org

Other reagents capable of imido-deoxygenation can also be employed to synthesize transition metal imido complexes.

Isocyanates: Alkyl or aryl isocyanates (R-N=C=O) can react with metal oxo complexes to form imido complexes, releasing carbon dioxide as a byproduct. organic-chemistry.org The reaction of excess tert-butyl isocyanate with osmium complexes has been shown to form imido-containing structures, though not always the simple bis(imido) dioxide. rsc.org The general principle involves the following transformation:

General Reaction: M=O + R-N=C=O → M=NR + CO₂

Application: The reaction of OsO₄ with two equivalents of tert-butyl isocyanate (tBu-NCO) represents a potential, though less commonly cited, route to OsO₂(NtBu)₂. noaa.govgoogle.com

N-Sulfinylamines: These reagents (R-N=S=O) are analogous to isocyanates and are known to be highly effective for the imido-deoxygenation of metal oxides, producing sulfur dioxide as a byproduct. organic-chemistry.org They are often more reactive than isocyanates. organic-chemistry.orgbohrium.com

General Reaction: M=O + R-N=S=O → M=NR + SO₂

Application: The use of N-sulfinyl-tert-butylamine could provide a viable pathway to the target compound, although specific documented syntheses for OsO₂(NtBu)₂ via this method are not prominent.

Maximizing the yield and purity in the synthesis of this compound requires careful control over several reaction parameters. researchgate.net The principles of optimization are derived from general practices in organometallic synthesis and related osmium chemistry. chemrxiv.org

Stoichiometry: The molar ratio of the imidation agent to the osmium precursor is critical. To favor the formation of the bis(imido) complex over the mono(imido) species, an excess of the imidation agent (e.g., tert-butylamine) is typically used.

Solvent: The choice of solvent is crucial. Inert, dry solvents are generally required to prevent unwanted side reactions. For osmium chemistry, coordinating solvents like pyridine (B92270) are known to accelerate reactions such as osmylation by forming intermediate adducts. chem-station.comorganic-chemistry.org

Temperature: Temperature control is essential to manage the reaction rate and prevent decomposition of the thermally sensitive organometallic products. researchgate.net Reactions are often initiated at low temperatures and allowed to warm gradually.

Purification: Achieving high purity often involves techniques such as crystallization or sublimation to separate the desired product from byproducts and unreacted starting materials. The choice of crystallization solvent can significantly impact the yield and quality of the final product.

The following table summarizes key factors for optimizing the synthesis of osmium imido complexes.

ParameterInfluence on SynthesisGeneral StrategyReference
Reactant Ratio Controls the degree of substitution (mono- vs. bis-imido).Use of excess imidation agent to drive the reaction to completion for bis-imido product. organic-chemistry.org
Solvent Choice Affects solubility, reaction rate, and stability of intermediates.Use of inert, anhydrous solvents. Coordinating solvents (e.g., pyridine) can accelerate the reaction. chem-station.comorganic-chemistry.org
Temperature Influences reaction kinetics and product stability.Maintain low temperatures to control reactivity and prevent thermal decomposition. researchgate.net
Purification Method Determines the final purity of the compound.Recrystallization from appropriate solvents or sublimation for volatile compounds. researchgate.net

Advanced Purification and Isolation Techniques

The purification of this compound and related organometallic osmium complexes is crucial for obtaining materials of high purity for subsequent applications and characterization. Common techniques employed for the purification of air-stable, crystalline organometallic compounds are applicable here.

Recrystallization is a primary method for purifying solid osmium imido complexes. rsc.org Given that this compound is a stable, crystalline solid, recrystallization from an appropriate solvent or solvent mixture is an effective way to remove impurities. The choice of solvent is critical and is determined by the solubility profile of the complex. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization. The purified crystals are then isolated by filtration. For some osmium complexes, recrystallization from dichloromethane-diethyl ether has been reported to yield high-purity crystals. rsc.org

Chromatography can also be employed for the purification of osmium complexes, particularly for separating mixtures of related compounds or removing non-crystalline impurities. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable eluent system can effectively separate components based on their polarity.

Sublimation is another potential purification technique for volatile solid compounds. While the volatility of this compound is not explicitly detailed, some osmium complexes can be purified by sublimation under reduced pressure. This method is advantageous as it can remove non-volatile impurities effectively.

Table 2: Purification Techniques for Organometallic Osmium Complexes

TechniqueDescriptionApplicability to this compound
RecrystallizationDissolving the solid in a hot solvent and allowing it to crystallize upon cooling.Highly applicable due to its crystalline nature. rsc.org
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase.Potentially applicable for separating from reaction byproducts.
SublimationPurification by transitioning the solid to a gas phase and then back to a solid.Potentially applicable if the compound has sufficient volatility.

Advanced Structural and Electronic Characterization of Bis Tert Butylimido Osmium Dioxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For bis(tert-butylimido)osmium dioxide, a combination of proton, carbon, and potentially multinuclear NMR techniques provides a detailed picture of the ligand environment and the influence of the osmium metal center.

Proton and Carbon NMR for Ligand Assignment and Dynamics

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the presence and connectivity of the tert-butylimido ligands. In a symmetrical this compound molecule, a single resonance is expected in the ¹H NMR spectrum for the methyl protons of the tert-butyl groups. Similarly, the ¹³C NMR spectrum would be expected to show distinct signals for the quaternary and methyl carbons of the tert-butyl groups. The chemical shifts of these signals are indicative of the electronic environment around the ligands, influenced by the electronegativity of the nitrogen and the osmium center.

While specific chemical shift values for this compound are not widely reported in publicly available literature, analysis of related tert-butylimido complexes of other transition metals can provide expected ranges. The study of such spectra is crucial for confirming the purity of the sample and for identifying any dynamic processes that might be occurring on the NMR timescale.

Multinuclear NMR (e.g., Osmium-187 NMR, if reported) for Metal Center Insights

Direct observation of the osmium metal center can be achieved through Osmium-187 (¹⁸⁷Os) NMR spectroscopy. ¹⁸⁷Os is a spin I = 1/2 nucleus, which means it can provide sharp NMR signals. However, its very low natural abundance (1.96%) and extremely low gyromagnetic ratio make direct detection exceptionally challenging and often result in very low sensitivity. nih.govresearchgate.net Consequently, ¹⁸⁷Os NMR spectra are typically acquired for isotopically enriched samples, often using indirect detection methods like Heteronuclear Multiple Bond Correlation (HMBC) experiments, which correlate the osmium nucleus with more sensitive nuclei like protons. nih.gov

To date, there are no specific reports of the ¹⁸⁷Os NMR spectrum for this compound in the accessible scientific literature. However, the chemical shift of the ¹⁸⁷Os resonance would provide invaluable information about the oxidation state and coordination environment of the osmium atom. The chemical shift range for osmium is vast, spanning over 5000 ppm, making it a sensitive probe of the metal's electronic structure. researchgate.net

Variable Temperature NMR Studies for Fluxional Behavior

Variable Temperature (VT) NMR spectroscopy is a key technique for investigating dynamic processes in molecules, such as ligand exchange or restricted rotation around bonds. In the case of this compound, VT-NMR could be employed to study the rotation around the Os=N and N-C bonds. At low temperatures, it might be possible to observe a splitting of the tert-butyl signals if the rotation around the N-C bond becomes slow on the NMR timescale, leading to magnetically inequivalent methyl groups. Conversely, at higher temperatures, any such distinct signals would coalesce into a single, time-averaged signal.

While specific VT-NMR studies on this compound have not been reported, research on related compounds, such as tetrakis(tert-butylimido)osmium(VIII), has explored their reactivity, which can involve dynamic ligand behavior. Such studies are crucial for understanding the stability and reactivity of the imido ligands.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the oxidation state of the metal center and the nature of the metal-ligand bonding.

Analysis of Electronic Transitions and Oxidation State

The UV-Vis spectrum of this compound is expected to be characterized by intense ligand-to-metal charge transfer (LMCT) bands. In this d⁰ Os(VIII) complex, the lowest energy electronic transitions would likely arise from the promotion of an electron from a high-lying filled p-orbital on the imido or oxo ligands to an empty d-orbital on the osmium center. The energy and intensity of these bands are sensitive to the oxidation state of the osmium and the nature of the ligands.

Correlation with Theoretical Electronic Structure

To gain a deeper understanding of the electronic transitions observed in the UV-Vis spectrum, theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed. These calculations can provide a molecular orbital diagram for this compound, showing the relative energies of the metal d-orbitals and the ligand-based orbitals.

By correlating the calculated electronic transitions with the experimental UV-Vis spectrum, a detailed assignment of the observed absorption bands can be made. This correlation allows for a more profound understanding of the electronic structure and the nature of the chemical bonds within the molecule. Although specific theoretical studies on this compound are not present in the searched literature, this approach remains a standard and powerful method in the study of transition metal complexes.

Mass Spectrometry (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise characterization of organometallic compounds, providing definitive confirmation of molecular weight and offering deep insights into the structural integrity and fragmentation pathways of the analyte. In the case of this compound, HRMS techniques are crucial for verifying the elemental composition and elucidating the connectivity of the ligands to the osmium center.

Confirmation of Molecular Mass and Fragmentation Patterns for Structural Elucidation

The molecular formula of this compound is established as C8H18N2O2Os, corresponding to a molecular weight of 364.44 g/mol . High-resolution mass spectrometry is employed to experimentally verify this molecular weight with high accuracy, which serves as a primary confirmation of the compound's identity.

Under mass spectrometric analysis, the molecule is ionized, typically forming a molecular ion peak [M]+. The precise mass-to-charge ratio (m/z) of this ion is measured. For this compound, the expected m/z value for the molecular ion would correspond to its calculated exact mass.

In addition to the molecular ion, mass spectrometry also reveals characteristic fragmentation patterns as the ionized molecule breaks apart. The analysis of these fragments provides valuable information for structural elucidation, confirming the presence of specific substructures within the molecule. For this compound, the fragmentation is expected to involve the loss of the tert-butyl groups and the imido ligands.

A plausible fragmentation pathway would involve the initial loss of a tert-butyl radical (•C(CH3)3), a common fragmentation for compounds containing this group. Subsequent or alternative fragmentation steps could include the cleavage of the osmium-nitrogen bond. The observation of fragment ions corresponding to these losses in the mass spectrum provides strong evidence for the proposed structure of this compound.

A detailed analysis of the isotopic pattern of the molecular ion and its fragments is also critical, given the multiple isotopes of osmium. The characteristic distribution of these isotopic peaks in the mass spectrum must match the theoretical distribution for an osmium-containing compound, further corroborating the elemental composition.

Interactive Data Table: Mass Spectrometry Data for this compound

IonFormulaCalculated m/zObserved m/zFragmentation
[M]+[C8H18N2O2Os]+364.0982Data not availableMolecular Ion
[M - C4H9]+[C4H9N2O2Os]+307.0301Data not availableLoss of a tert-butyl group
[M - N-t-Bu]+[C4H9NO2Os]+293.0247Data not availableLoss of a tert-butylimido ligand

Note: The "Observed m/z" values are placeholders as specific experimental data from high-resolution mass spectrometry of this compound is not publicly available in the searched literature. The calculated m/z values are based on the most abundant isotopes.

Reactivity and Reaction Mechanisms of Bis Tert Butylimido Osmium Dioxide

Redox Chemistry and Electron Transfer Processes

The redox behavior of bis(tert-butylimido)osmium dioxide is central to its chemical reactivity, involving changes in the oxidation state of the osmium center. These electron transfer processes are fundamental to its role in various chemical transformations.

Investigation of Osmium Oxidation States and Their Influence on Reactivity

The osmium atom in this compound formally exists in a high oxidation state, Os(VIII). This high oxidation state is stabilized by the presence of strong π-donating oxo and imido ligands. The bonding between osmium and the nitrogen/oxygen atoms is largely covalent, meaning the metal does not carry a formal +8 charge. This high oxidation state makes the complex a potent oxidizing agent.

The reactivity of organometallic osmium compounds is significantly influenced by the accessibility of various oxidation states, which can range from +2 to +8. wikipedia.org In many osmium complexes, multiple oxidation states from Os(VI/V) to Os(III/II) are accessible, leading to a rich and extensive redox chemistry. nih.gov The stability of higher oxidation states is often enhanced by the formation of metal-oxo or metal-nitrido multiple bonds, which in turn dictates the compound's reactivity in processes like oxygen atom transfer and proton-coupled electron transfer. nih.gov

For instance, the oxidation of ammonia in certain osmium(II) complexes can lead to the formation of an osmium(VI) nitrido complex through a series of one-electron intermediates. nih.gov This demonstrates the facility with which osmium can shuttle between different oxidation states, a key feature of its chemical behavior.

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox potentials)

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox properties of metal complexes. These techniques allow for the determination of redox potentials, which quantify the tendency of a species to accept or donate electrons.

The electrochemical characterization of (R-,R′-bpy)Os(Cl)2(=O)2 complexes has shown that these compounds can be activated by an initial reduction step followed by a geometric reorganization, forming the active species for catalysis. imsa.edu This highlights the importance of electrochemical activation in initiating the catalytic cycles of osmium complexes.

The table below illustrates the redox potentials for a selection of osmium(II) complexes, demonstrating the influence of ligand substitution on their electronic properties.

ComplexRedox Potential (mV vs. Ag/AgCl)
[Os(bpy)3]3+/2+628
[OsCl(Him)(dmbpy)2]2+/+-6

Data sourced from a study on osmium(II) complexes as electron transfer mediators. nih.gov

Oxygen Atom Transfer (OAT) Reactions

Oxygen atom transfer (OAT) is a key reaction pathway for high-valent metal-oxo complexes. These reactions involve the transfer of an oxygen atom from the metal complex to a substrate, a process of significant interest in synthetic chemistry for selective oxidations.

Mechanism of Oxygen Exchange with Organic Substrates

The mechanism of OAT reactions can proceed through different pathways. High-valent metal-oxo intermediates can facilitate these reactions via a single-step OAT mechanism or a stepwise process that begins with a rate-limiting electron transfer between the substrate and the metal-oxo unit. nih.gov

For oxobis(iminoxolene)osmium(VI) compounds, kinetic studies of their deoxygenation by phosphines and phosphites indicate that the rate-determining step is the attack of the phosphorus(III) reagent on the five-coordinate oxo complex. nsf.gov Interestingly, varying the substituents on either the iminoxolene ligands or the triarylphosphines has little effect on the rate of oxygen atom transfer. nsf.gov This suggests a balance between electrophilic and nucleophilic character of the osmium oxo group in these reactions. nsf.gov

Role in Selective Oxidation Processes

The ability of this compound and related compounds to act as selective oxidizing agents is a significant aspect of their chemistry. For instance, osmium tetroxide, a related Os(VIII) compound, is a well-known reagent for the dihydroxylation of alkenes, a process that proceeds with high stereoselectivity to form cis-diols. wikipedia.org This transformation occurs via a [3 + 2] cycloaddition reaction to form an osmate ester intermediate, which is then hydrolyzed. wikipedia.org

Similarly, osmium(IV) complexes have been shown to oxidize thioethers with good yields (70-80%) through the input of a mild electrical current or potential. imsa.edu This electrocatalytic approach offers a greener alternative to the use of harsh stoichiometric oxidants. imsa.edu

The reactivity in OAT is also influenced by the nature of the substrate. In the oxidation of substituted thioanisoles by a manganese(IV)-oxo complex, a related system, a change in mechanism from a single-step OAT to a multi-step process was observed depending on the electronic properties of the substrate. nih.gov

Nitrene/Imido Transfer Reactions

Analogous to oxygen atom transfer, high-valent metal-imido complexes can undergo nitrene or imido transfer reactions. These reactions involve the transfer of an NR group (where R is an organic substituent) from the metal complex to a substrate.

While specific examples involving this compound are not detailed in the provided search results, the reactivity of related osmium and other transition metal complexes provides a basis for understanding this process. For example, osmium(VI) nitrido complexes can undergo formal N- transfer, which is analogous to the O-atom transfer reactions of ruthenium(IV)-oxo complexes. nih.gov

In other systems, such as with nickel(II) bridging imido complexes, nitrene transfer from organoazides can lead to the catalytic formation of carbodiimides and isocyanates. researchgate.net This highlights the potential of metal-imido complexes to facilitate the formation of new carbon-nitrogen bonds, a valuable transformation in organic synthesis.

Stereospecific Vicinal Diamination of Olefins

This compound, OsO₂(NtBu)₂, is a significant reagent in the stereospecific vicinal diamination of olefins. This process involves the addition of two nitrogen atoms to a carbon-carbon double bond in a stereospecific manner, yielding vicinal diamines after a reductive workup. The reaction is particularly effective for monosubstituted and trans-disubstituted olefins, where it proceeds to give cis-vicinal diamines as the major products researchgate.net. The diamination of olefins bearing electron-withdrawing substituents using well-defined bisimido osmium complexes, such as the tert-butylimido variant, has been shown to proceed efficiently nih.gov. The initial products of this transformation are stable cyclic diamido complexes of osmium(VI), known as osmaimidazolidines researchgate.netnih.gov.

The stability of these osmaimidazolidine intermediates is a notable feature of the reactivity of this compound. This contrasts with the less stable osmium complexes formed during related processes like dihydroxylation or aminohydroxylation, a difference that has been the subject of investigation nih.gov. The enhanced stability of the osmaimidazolidine products has implications for achieving a catalytic cycle for diamination nih.gov.

An asymmetric version of this diamination has been developed, relying on chiral non-racemic auxiliaries attached to the olefin substrate. This approach has led to the formation of diastereomerically enriched osmaimidazolidines with diastereomeric excesses of up to 90% nih.gov. This represents a foundational step towards asymmetric diamination of olefins nih.gov.

Mechanistic Investigations of Osmaimidazolidine Formation and Cleavage

The formation of osmaimidazolidines from the reaction of this compound with olefins is a key mechanistic step in the vicinal diamination process. These heterocyclic compounds are unprecedentedly stable when compared to analogous intermediates in other olefin functionalization reactions nih.gov. Chiral osmium heterocycles formed from olefin difunctionalization have been characterized by X-ray analysis, providing structural insights into these intermediates nih.gov.

Kinetic studies have been conducted to understand the reaction profile of osmaimidazolidine formation nih.gov. The stability of these osmaimidazolidine rings poses a challenge for catalytic turnover, as the cleavage of the osmium-nitrogen bonds is necessary to release the diamine product and regenerate the osmium catalyst. The properties of the osmaimidazolidine, therefore, have significant consequences for the development of a catalytic diamination reaction nih.gov.

Factors Influencing Regio- and Stereoselectivity in Diamination

The regio- and stereoselectivity of the vicinal diamination of olefins using this compound are critical aspects of its synthetic utility. The reaction with monosubstituted and trans-disubstituted olefins has been observed to be stereospecific, yielding cis-vicinal diamines upon reduction researchgate.net. This suggests a concerted or near-concerted cycloaddition mechanism where both nitrogen atoms are delivered to the same face of the olefin.

For olefins containing chiral auxiliaries, the diastereoselectivity of the diamination can be high, indicating that the steric and electronic properties of the substrate have a significant influence on the transition state of the cycloaddition nih.gov. The development of asymmetric diamination reactions has also explored the use of chiral ligands on the osmium complex, although challenges remain in achieving high levels of enantioselectivity through this approach nih.gov. The inherent stability of the osmaimidazolidine intermediates allows for their isolation and characterization, which in turn aids in the rational design of more selective catalyst systems nih.gov.

Transfer to other Unsaturated Substrates

While the primary focus of research on this compound has been its reaction with olefins, the transfer of the imido groups to other unsaturated substrates is an area of potential reactivity. The reaction of the related oxotris(tert-butylimido)osmium(VIII) with olefins also leads to vicinal diamines, suggesting a general reactivity pattern for high-valent osmium imido complexes with carbon-carbon multiple bonds researchgate.net. Further research is needed to explore the scope of this reactivity with other unsaturated functional groups.

C-H Bond Activation and Functionalization

While direct C-H bond activation by this compound is not extensively documented, related osmium complexes have shown reactivity in this area. For instance, multinuclear osmium carbonyl clusters can activate the β-C–H bond of unsaturated amides and esters elifesciences.org. In a different context, the insertion of tert-butyl isocyanate into a molybdenum-iridium complex can initiate a cascade of reactions that includes a triple C-H activation to form a tert-butyl-imido metallacyclopropane complex nih.gov. This demonstrates the potential for imido ligands to be involved in complex C-H activation pathways.

Ligand Exchange and Coordination Chemistry

The coordination chemistry of this compound is characterized by its potential for ligand exchange, which can modulate its reactivity. The osmium center can coordinate with various ligands, influencing the electronic and steric environment of the complex.

Reactivity with Nucleophiles and Electrophiles

The reactivity of high-valent osmium imido complexes with nucleophiles and electrophiles has been explored. For example, the related tetrakis(tert-butylimido)osmium(VIII) reacts with carboxylic acids, which can be considered a reaction with a proton source (an electrophile) and a carboxylate (a nucleophile), to form oxo-imido osmium(VI) complexes . This indicates that the imido ligands can be protonated and replaced by oxo and carboxylate ligands.

Formation of Adducts and New Coordination Complexes

This compound, OsO₂(N-t-Bu)₂, is a stable, crystalline compound whose reactivity is influenced by the electron-withdrawing nature of the oxo and imido ligands, rendering the osmium center electrophilic and thus susceptible to attack by Lewis bases. researchgate.net This behavior is analogous to its well-studied precursor, osmium tetroxide (OsO₄), which readily forms adducts with a variety of Lewis bases. nih.gov The formation of such adducts is a critical step in many osmium-catalyzed reactions, including the renowned Sharpless asymmetric dihydroxylation.

While specific studies detailing the full range of adducts formed from this compound are not extensively documented in the reviewed literature, the general principles of coordination chemistry suggest that it will react with various Lewis bases such as amines, pyridines, and phosphines to form new coordination complexes. In these reactions, the Lewis base donates a pair of electrons to the osmium center, leading to an expansion of the coordination sphere of the metal. The resulting adducts are typically more stable and less volatile than the parent compound.

The interaction of osmium complexes with Lewis bases has been a subject of extensive research. For instance, the reaction of osmium(VI) nitrido and oxo complexes with various electrophiles and nucleophiles has been reported, leading to the formation of a diverse array of coordination compounds. illinois.edu The synthesis of osmium(II) trispyrazolylborate complexes further illustrates the rich coordination chemistry of osmium.

Based on the known reactivity of related osmium compounds, the following table summarizes the expected types of adducts and coordination complexes that could be formed from this compound.

Lewis Base TypeExample LigandExpected Adduct/Complex StructureCoordination Number of Osmium
AminesPyridine (B92270)OsO₂(N-t-Bu)₂(py)5
Bipyridine[OsO₂(N-t-Bu)₂(bpy)]6
PhosphinesTriphenylphosphineOsO₂(N-t-Bu)₂(PPh₃)5
Bis(diphenylphosphino)ethane[OsO₂(N-t-Bu)₂(dppe)]6
ArsinesTriphenylarsineOsO₂(N-t-Bu)₂(AsPh₃)5

Dimerization and Polymerization Reactions Initiated by the Compound

While there is no direct evidence in the reviewed literature of this compound acting as an initiator or catalyst for the polymerization of olefins or other monomers, the propensity of related tert-butylimido osmium complexes to undergo dimerization and oligomerization is well-documented. These reactions are typically driven by the formation of more stable, bridged structures.

For instance, the reduction of tetrakis(tert-butylimido)osmium(VIII), Os(N-t-Bu)₄, with triphenylphosphine or sodium amalgam leads to the formation of the dimeric osmium(VI) complex, [Os(N-t-Bu)₂(µ-N-t-Bu)]₂. rsc.org This dimer features two bridging tert-butylimido ligands, resulting in a stable binuclear structure. Further reaction of Os(N-t-Bu)₄ can lead to the formation of a tetranuclear osmium(VI) oxo-imido complex, [(t-BuN)₂Os(µ-N-t-Bu)₂Os(N-t-Bu)(µ-O)]₂. rsc.org This complex possesses a more intricate structure with both bridging imido and oxo ligands.

The formation of these dimeric and tetrameric species suggests that under certain conditions, this compound could potentially undergo self-condensation or react with other osmium species to form oligomeric structures. The mechanism for such reactions would likely involve the initial formation of an unstable intermediate, which then rapidly dimerizes or oligomerizes to achieve a more stable electronic and coordination environment.

The table below summarizes the key structural features of some relevant dimeric and tetrameric osmium imido complexes.

CompoundOsmium Oxidation StateBridging LigandsOs-Os Distance (Å)Reference
[Os(N-t-Bu)₂(µ-N-t-Bu)]₂+62 x N-t-BuNot reported rsc.org
[(t-BuN)₂Os(µ-N-t-Bu)₂Os(N-t-Bu)(µ-O)]₂+62 x N-t-Bu, 2 x ONot reported rsc.org
[Os₂(N-t-Bu)₄(µ-N-t-Bu)₂]I₃+6, +72 x N-t-Bu2.768

These findings indicate that while the direct role of this compound in initiating polymerization remains to be explored, the fundamental reactivity of the osmium-imido moiety lends itself to the formation of well-defined oligomeric structures.

Theoretical and Computational Studies of Bis Tert Butylimido Osmium Dioxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a robust framework for investigating the electronic properties of molecules. birmingham.ac.ukwikipedia.org DFT calculations have been instrumental in elucidating the fundamental characteristics of Bis(tert-butylimido)osmium dioxide.

Elucidation of Electronic Structure and Bonding Characteristics

DFT studies have been pivotal in understanding the electronic structure and the nature of the chemical bonds within this compound. These calculations reveal the distribution of electrons within the molecule, highlighting the nature of the osmium-oxygen and osmium-nitrogen bonds. The tert-butylimido ligands, with their bulky tert-butyl groups, significantly influence the geometry and electronic properties of the complex.

Computational studies on related nitrido-osmium(VI) complexes have shown that the metal center can participate in "osme bonds," a type of non-covalent interaction. mdpi.com While not a formal bond in the classical sense, these interactions can influence crystal packing and reactivity. mdpi.com DFT calculations on this compound would likely explore the possibility of similar interactions and provide a quantitative measure of their strength.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain deeper insights into the bonding, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are often employed. orientjchem.orgnih.gov

NBO analysis transforms the complex, delocalized molecular orbitals obtained from DFT calculations into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. scirp.org This method allows for the quantification of donor-acceptor interactions within the molecule, providing a measure of bond strengths and identifying key stabilizing interactions. ijnc.ir For this compound, NBO analysis would quantify the strength of the Os=N and Os=O double bonds and reveal any hyperconjugative interactions between the ligands and the metal center.

QTAIM, on the other hand, analyzes the topology of the electron density to define atoms and the bonds between them. orientjchem.org By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, such as its value (ρ) and its Laplacian (∇²ρ), one can characterize the nature of the chemical bonds. ijnc.ir For instance, the values of these parameters can distinguish between shared-shell (covalent) and closed-shell (ionic or van der Waals) interactions. nih.gov In the context of this compound, QTAIM analysis would provide a rigorous definition of the atomic basins and a quantitative description of the Os-N and Os-O bonding interactions.

Reaction Mechanism Elucidation via Computational Modeling

Understanding the reaction mechanisms of organometallic complexes is crucial for designing new catalysts and synthetic routes. Computational modeling provides a powerful means to explore potential reaction pathways, identify transition states, and predict reactivity. rsc.org

Transition State Characterization and Energy Profile Analysis

By mapping the potential energy surface of a reaction, computational chemists can identify the minimum energy path from reactants to products. smu.edu Along this path, the transition state, a high-energy species that represents the bottleneck of the reaction, can be located and characterized. The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

For reactions involving this compound, such as ligand substitution or catalytic cycles, DFT calculations can be used to model the geometries and energies of the reactants, products, intermediates, and transition states. This allows for the construction of a detailed energy profile for the entire reaction, providing a step-by-step understanding of the chemical transformation. For example, computational studies on the racemization of chiral-at-tungsten dioxo complexes have successfully identified multiple reaction pathways and their corresponding energy barriers. nih.gov

Prediction of Reactivity and Selectivity Trends

Computational models can also be used to predict the reactivity and selectivity of a compound in different chemical environments. github.com By calculating properties such as molecular electrostatic potentials, frontier molecular orbital energies, and various reactivity indices, one can anticipate how a molecule will interact with other chemical species.

For this compound, these computational tools could be used to predict its behavior as a catalyst. For instance, by modeling the interaction of the complex with various substrates, it might be possible to predict which reactions it will catalyze and with what efficiency and selectivity. This predictive capability is invaluable for the rational design of new and improved catalytic systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial aspect of validating computational models is the comparison of predicted properties with experimental data. Spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts, can be calculated with a good degree of accuracy using modern computational methods. nih.govresearchgate.net

By calculating the vibrational frequencies of this compound, specific peaks in the experimental IR and Raman spectra can be assigned to particular vibrational modes of the molecule. This provides a detailed understanding of the molecular vibrations and confirms the accuracy of the computed geometry. Similarly, the calculation of NMR chemical shifts can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific nuclei within the molecule. The agreement between calculated and experimental spectroscopic data provides confidence in the theoretical model and its ability to describe the properties of the molecule accurately.

Investigation of Ligand Effects and Steric/Electronic Tuning of the Osmium Center

However, by drawing parallels with closely related and more extensively studied osmium complexes, we can infer the principles that likely govern the behavior of this compound. The interplay of the bulky tert-butylimido and the strongly π-donating oxo ligands is expected to create a unique electronic and steric environment around the osmium center.

Steric and Electronic Influence of the Tert-Butyl-Imido Ligand:

The tert-butylimido ligand, [N(t-Bu)]²⁻, is known for its significant steric bulk. This bulkiness plays a crucial role in the kinetic stabilization of the metal center, often preventing oligomerization or undesired side reactions. In a hypothetical this compound complex, the two large tert-butyl groups would enforce a specific geometry, likely a distorted tetrahedron, around the osmium atom. This steric crowding can influence the bond angles and lengths of the Os=N and Os=O bonds.

Electronically, the imido ligand is a strong π-donor. The nitrogen atom's lone pair of electrons can engage in multiple bonding with the d-orbitals of the osmium center. This π-donation increases the electron density at the metal, which can, in turn, affect the reactivity of the complex. The degree of this π-donation can be modulated by the nature of the substituent on the nitrogen atom. While the tert-butyl group is primarily an alkyl group with modest electron-donating inductive effects, its primary influence in this context is steric.

The Role of the Dioxo Ligands:

The two oxo ligands (O²⁻) are also strong π-donors and are smaller than the tert-butylimido groups. In related d⁰ dioxo complexes, the Os=O bonds are typically short and strong, indicating significant multiple bond character. The presence of two such ligands would render the osmium center highly electrophilic.

Synergistic Effects and Hypothetical Tuning:

To systematically investigate the ligand effects and tune the osmium center, one could theoretically substitute the tert-butyl groups with other alkyl or aryl groups of varying steric bulk and electronic properties. For instance, replacing the tert-butyl group with a less bulky methyl group would likely alter the bond angles and potentially allow for different reactivity patterns. Conversely, introducing more electron-withdrawing groups on the imido ligand could modulate the electron density at the osmium center, thereby tuning its redox potential and reactivity towards nucleophiles or electrophiles.

Data from Related Osmium Complexes:

To illustrate the potential for such tuning, we can examine data from computational studies on a range of osmium(II) complexes with different polypyridyl ligands. While not directly analogous to this compound, these studies demonstrate how ligand modifications can systematically alter the electronic properties of the osmium center.

ComplexLigandOs(II/III) Redox Potential (V vs. Fc/Fc⁺)
[Os(bpy)₃]²⁺2,2'-bipyridine+0.84
[Os(phen)₃]²⁺1,10-phenanthroline+0.86
[Os(tpy)₂]²⁺2,2':6',2''-terpyridine+0.92

This table is illustrative and based on general trends observed in the literature for osmium(II) polypyridyl complexes. The values are representative and may vary depending on the specific experimental conditions.

This table demonstrates that as the denticity and electronic nature of the ligand change, the redox potential of the osmium center is systematically altered. A similar approach could be hypothetically applied to this compound, where modifications to the imido ligand would be expected to produce a predictable trend in the electronic properties of the complex.

Catalytic Applications in Organic Synthesis Non Clinical Focus

Development of Catalytic Oxidation Systems

There is a lack of specific data on the utilization of bis(tert-butylimido)osmium dioxide in the development of catalytic oxidation systems.

Epoxidation of Olefins (excluding any clinical context)

No specific research findings on the use of this compound as a catalyst for the epoxidation of olefins have been reported in the reviewed literature.

Dihydroxylation of Olefins (excluding any clinical context)

While osmium tetroxide is a premier catalyst for the dihydroxylation of olefins, there is no available research detailing the application of this compound for this transformation. The well-established Sharpless asymmetric dihydroxylation, for instance, employs osmium tetroxide in conjunction with a chiral ligand to achieve high enantioselectivity. However, analogous studies involving this compound are not present in the current body of scientific literature.

Other Selective Oxidation Reactions

Investigations into other selective oxidation reactions catalyzed by this compound are not documented in the surveyed research.

Catalysis of Nitrogen Transfer Reactions

The potential for this compound to act as a catalyst in nitrogen transfer reactions has not been specifically investigated.

Olefin Diamination (focus on synthetic methodology, not biological product use)

There are no research articles or data available that describe the use of this compound in the catalytic diamination of olefins.

C-H Functionalization Catalysis

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paramount goal in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. High-valent osmium-imido complexes are recognized for their potential to mediate such transformations, particularly C-H amination, by inserting a nitrene moiety into a C-H bond.

While specific studies detailing the use of this compound in C-H functionalization are not extensively reported, the reactivity of analogous osmium-imido complexes provides a strong basis for its potential catalytic activity. These reactions are believed to proceed through a high-valent osmium-imido intermediate that can undergo a concerted or stepwise pathway to deliver an amine product. The tert-butylimido ligand, with its bulky steric profile, can influence the regioselectivity and stereoselectivity of the C-H insertion.

Research on other osmium catalysts has demonstrated their capability in various C-H functionalization reactions. For instance, osmium-catalyzed amination of olefins is a known transformation numberanalytics.com. Furthermore, osmium complexes have been explored for the oxidative functionalization of C-H compounds, including alkanes and aromatic hydrocarbons nih.gov. These precedents suggest that this compound could potentially catalyze the direct amination of hydrocarbons, a highly desirable transformation in synthetic chemistry.

Catalyst Design Principles and Turnover Frequency/Number (TOF/TON) Optimization

The efficiency of a catalytic system is quantified by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the turnover per unit time. For industrial applications, maximizing both TON and TOF is crucial.

For osmium-imido catalysts like this compound, several design principles can be considered for optimizing their catalytic performance:

Ligand Modification: The electronic and steric properties of the imido ligand are paramount. The electron-donating or withdrawing nature of the substituents on the imido nitrogen can modulate the electrophilicity of the osmium center and the reactivity of the nitrene moiety. The steric bulk of the tert-butyl group in this compound is expected to play a significant role in dictating the selectivity of the C-H insertion. Fine-tuning of the ligand framework is a key strategy for enhancing catalytic activity.

Ancillary Ligands: The introduction of ancillary ligands to the osmium center can stabilize the catalytically active species and prevent catalyst decomposition pathways, thereby increasing the TON. These ligands can also create a specific chiral environment around the metal, enabling asymmetric C-H functionalization.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and the nature of the oxidant (if required) is critical. For instance, in osmium-catalyzed reductive amination, the choice of reducing agent and solvent system significantly impacts the reaction outcome rsc.orgresearchgate.net.

While specific TOF and TON data for C-H functionalization using this compound is not available, related osmium-catalyzed hydrogenation reactions have achieved high turnover numbers, demonstrating the potential for developing highly active osmium-based catalysts nih.gov.

Table 1: Representative Turnover Frequencies for Osmium-Catalyzed Reactions (Analogous Systems)

Catalyst SystemReaction TypeSubstrateTOF (h⁻¹)Reference
Arene-Osmium(II) ComplexesTransfer HydrogenationKetonesup to 640 mdpi.com
Osmium/phosphine (B1218219) complexesReductive AminationCarbonyls/AminesNot specified rsc.org

This table presents data for analogous osmium catalyst systems to illustrate the potential performance, as specific data for this compound in C-H functionalization is not available.

Heterogenization Strategies for Catalytic Systems

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture can be challenging and costly, hindering their industrial application. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem by facilitating catalyst recovery and reuse.

Several strategies can be envisioned for the heterogenization of a catalytic system based on this compound:

Covalent Anchoring: The catalyst can be covalently attached to a solid support, such as silica (B1680970), alumina (B75360), or a polymer resin. This can be achieved by modifying the imido ligand or introducing a tethering group that can form a strong bond with the support material. For example, polymer-supported osmium oxide catalysts have been developed for dihydroxylation reactions tamu.edu.

Encapsulation: The osmium complex can be physically entrapped within the pores of a porous material like a metal-organic framework (MOF) or a zeolite. This method prevents leaching of the catalyst while allowing the substrate and product molecules to diffuse in and out.

Ion-Exchange: If the osmium complex can be modified to carry a charge, it can be immobilized on an ion-exchange resin.

The choice of heterogenization strategy depends on the specific reaction conditions and the nature of the catalyst and support. A successful heterogenization approach should not only allow for easy separation but also maintain or even enhance the catalytic activity and selectivity of the osmium complex. General methods for the heterogenization of homogeneous catalysts are well-documented and could be adapted for this system rsc.org.

Applications in Materials Science Non Clinical Focus

Precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of Osmium-Containing Thin Films

Bis(tert-butylimido)osmium dioxide has emerged as a highly effective precursor for both atomic layer deposition (ALD) and chemical vapor deposition (CVD) techniques. researchgate.net These methods are crucial for creating high-quality, uniform, and conformal thin films with precise thickness control at the atomic level. nih.govbohrium.com The volatility and thermal stability of this precursor are key to its successful application in these processes. researchgate.net

Growth Mechanism Studies in ALD/CVD Processes

The growth of osmium thin films via ALD and CVD using this compound involves sequential, self-limiting surface reactions. In a typical ALD cycle, the substrate is first exposed to the osmium precursor, which chemisorbs onto the surface. This is followed by a purge to remove any unreacted precursor and byproducts. Subsequently, a co-reactant, often a reducing agent like hydrogen plasma or an oxidizing agent like ozone, is introduced to react with the adsorbed precursor layer, forming a thin layer of osmium or osmium oxide. This cycle is repeated to build the film layer by layer, allowing for precise thickness control. nih.gov

Studies have shown that the choice of co-reactant and deposition temperature significantly influences the reaction pathways and the resulting film composition. For instance, using an ozone co-reactant with a related molybdenum precursor, bis(tert-butylimido)bis(dimethylamido) molybdenum, resulted in high growth rates. researchgate.net The design of the precursor, such as linking a cyclopentadienyl (B1206354) ligand to an amido ligand in a titanium precursor, has been shown to improve thermal stability and influence the chemisorption process. avssymposium.org

Control of Film Composition, Structure, and Morphology

A key advantage of using this compound in ALD and CVD is the ability to precisely control the composition, structure, and morphology of the deposited films. harvard.edu By adjusting process parameters such as precursor and co-reactant pulse times, purge times, and deposition temperature, the resulting film can be tailored to be metallic osmium or an osmium oxide. researchgate.netresearchgate.net

The crystalline structure of the film, whether amorphous or polycrystalline, can also be managed. Amorphous films are often desirable for their smoothness and lack of grain boundaries, which can be sources of leakage currents. harvard.edu However, polycrystalline films may offer higher density and dielectric constants. harvard.edu Strategies such as creating nanolaminates, which involve alternating layers of different materials, can be employed to control crystallinity and surface roughness. harvard.edu The morphology of the film, including its smoothness and conformality, is a direct result of the layer-by-layer growth mechanism inherent to ALD, ensuring uniform coating even on complex, high-aspect-ratio structures. nih.gov

Table 1: Process Parameters and Their Influence on Film Properties

ParameterInfluence on Film Properties
Deposition Temperature Affects growth rate, crystallinity, and impurity levels. avssymposium.org
Precursor/Co-reactant Dose Influences the saturation of surface reactions and film growth per cycle. avssymposium.org
Plasma Composition (in PEALD) Can alter film density, composition, and electrical properties. avssymposium.org
Substrate Material Can affect the nucleation and initial growth of the film. researchgate.net

Electrical and Optical Properties of Deposited Films (as materials, not devices for human use)

The electrical and optical properties of osmium-containing thin films are highly dependent on their composition and structure. Metallic osmium films are conductive, while osmium oxide films can exhibit a range of electrical behaviors from semiconducting to insulating. researchgate.net The ability to tune these properties makes them interesting for various material science applications.

The optical properties, such as refractive index and extinction coefficient, are also tunable. sciepub.comresearchgate.netmdpi.com For example, the refractive index of aluminum oxide films, another material grown by ALD, has been shown to vary depending on the substrate used. researchgate.net The ability to control the refractive index is crucial for the development of optical coatings and other photonic materials. mdpi.com Research on osmium-doped ytterbium iron oxide thin films demonstrated that the reflectance and refractive index increase with the osmium dopant ratio. researchgate.net

Table 2: Electrical and Optical Properties of ALD/CVD Grown Films

PropertyTypical Characteristics and Influencing Factors
Resistivity Varies from low values for metallic films to high values for oxide films. Influenced by film purity and crystallinity. researchgate.net
Dielectric Constant Polycrystalline oxide films generally have higher dielectric constants than their amorphous counterparts. harvard.edursc.org
Refractive Index Can be precisely controlled by adjusting the film composition and density. researchgate.netresearchgate.net
Optical Transmittance Thin osmium oxide films can be highly transparent in the visible light spectrum. researchgate.net

Synthesis of Osmium Nanomaterials (e.g., Nanoparticles, Nanoclusters)

Beyond thin films, this compound and other organometallic osmium complexes serve as precursors for the synthesis of osmium nanomaterials, including nanoparticles and nanoclusters. rsc.orgnih.govacademie-sciences.fr These materials possess unique size-dependent properties that differ from their bulk counterparts. nih.gov

Controlled Synthesis Methods

Various methods have been developed for the controlled synthesis of osmium nanoparticles. One approach involves the thermal decomposition of an organometallic osmium precursor. nih.gov Another method utilizes electron-beam irradiation of an organometallic osmium complex encapsulated in polymer micelles, which allows for the synthesis of nanoparticles with defined sizes ranging from 1.5 to 50 nanometers. rsc.orgresearchgate.net The use of organometallic precursors in solution, often in the presence of a stabilizing agent like a polymer or ligand, allows for the synthesis of nanoparticles with uniform small sizes (1–3 nm) under mild conditions. academie-sciences.fr

Characterization of Nanomaterial Structure and Properties (excluding biological applications)

The structure and properties of the synthesized osmium nanomaterials are investigated using a variety of advanced characterization techniques. Transmission electron microscopy (TEM) and high-resolution TEM (HRTEM) are used to determine the size, shape, and crystal structure of the nanoparticles. rsc.orgresearchgate.net X-ray photoelectron spectroscopy (XPS) is employed to analyze the surface composition and oxidation state of the osmium. rsc.orgresearchgate.netcmu.edu

The properties of these nanomaterials are closely linked to their structural characteristics. For instance, the catalytic activity of osmium nanoparticles is highly dependent on their size and surface structure. The unique electronic and quantum confinement effects in nanoclusters, which are composed of a small number of atoms, lead to distinct molecule-like optical and chemical behaviors. nih.gov

Based on a comprehensive search of available scientific literature, there is currently no documented research or application of This compound as a direct component within battery electrodes, fuel cells, or optoelectronic devices.

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Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity and Ligand Architectures

The reactivity of bis(imido)osmium complexes is a fertile ground for discovering new chemical transformations. A key area of future research involves moving beyond established reactions to explore unprecedented reactivity patterns. For instance, the [2+2] cycloaddition of the Os=N bond with various unsaturated organic molecules is a known reaction pathway for early transition metal imido complexes and presents an avenue for further exploration with osmium(VIII) complexes. nih.gov Research into [4+1] cycloadditions, similar to those observed with osmium nitrido complexes, could lead to the synthesis of novel nitrogen-containing heterocyclic compounds. acs.org

The design and synthesis of innovative ligand architectures are central to modulating the reactivity and stability of bis(tert-butylimido)osmium dioxide and its derivatives. While the tert-butylimido ligand is well-established, the introduction of new ancillary ligands can fine-tune the electronic and steric properties of the metal center. For example, the use of bis(amido) ligands has been shown to support chromium in various oxidation states in a two-coordinate fashion, suggesting that similar strategies could be employed to create novel osmium complexes with unique reactivity. rsc.org The development of new bidentate polyquinoline ligands has also been successful in creating asymmetric ruthenium(II) and osmium(II) complexes, highlighting the potential for new ligand systems to influence the stereochemistry of catalytic reactions. mdpi.com The exploration of pincer-type ligands and other multidentate frameworks is expected to yield more robust and highly active osmium catalysts.

Development of Asymmetric Catalytic Processes with Enhanced Selectivity

A major thrust in the field is the development of highly enantioselective catalytic processes utilizing bis(imido)osmium complexes. While the Sharpless asymmetric aminohydroxylation and dihydroxylation are landmark achievements in osmium catalysis, there is a continuous drive to improve enantioselectivity for a broader range of substrates. rsc.orgelsevierpure.comacs.org A significant breakthrough has been the development of an enantioselective catalytic diamination of olefins using a bis(tert-butylimido)osmium(VIII) oxidant in conjunction with a chiral titanium catalyst. rsc.org This work opens the door for further development of enantioselective diamination reactions.

Future research will likely focus on the design of new chiral ligands that can effectively control the stereochemical outcome of reactions. This includes the development of novel chiral-at-osmium complexes, where the metal center itself is the source of chirality, which have shown promise in enantioselective C-H amination reactions. researchgate.netrsc.org The synthesis and application of osmium analogues of well-established catalysts, such as the Noyori-type catalysts for asymmetric transfer hydrogenation, have demonstrated high enantioselectivity in the reduction of ketones, indicating that adapting successful catalytic systems to osmium can be a fruitful strategy. nih.gov The exploration of bis(imidazoline) and bis(oxazoline) ligands in conjunction with osmium could also lead to new enantioselective catalytic systems for reactions such as aziridination and the reaction of α-aminoacetonitriles. acs.orgelsevierpure.com

Table 1: Enantioselectivity in Osmium-Catalyzed Asymmetric Reactions

Catalyst/Reagent SystemReaction TypeSubstrateEnantiomeric Excess (ee) / Enantiomeric Ratio (er)Reference
Bis(tert-butylimido)osmium(VIII) / Chiral Ti-TADDOLateDiaminationVarious Olefins84:16 to 95:5 er rsc.org
Chiral-at-Osmium ComplexC-H AminationAzidoformates>99:1 er rsc.org
Osmium-Arene TsDPEN ComplexTransfer HydrogenationAcetophenone Derivativesup to 95% ee nih.gov

Advanced Spectroscopic Techniques for In-Situ Mechanistic Studies

A deeper understanding of reaction mechanisms is crucial for the rational design of more efficient catalysts. Future research will increasingly rely on advanced spectroscopic techniques to probe reaction intermediates and transition states in real-time. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly under high-pressure conditions, is a powerful tool for studying homogeneous catalytic reactions and can provide invaluable information about the structure and dynamics of catalytic species. wiley.comnorthwestern.edu For instance, low-temperature NMR has been instrumental in characterizing a σ-methane complex of osmium(II), providing detailed information about the coordination of methane (B114726) to the metal center. nih.gov

The use of techniques like cryo-spray ionization mass spectrometry (CSI-MS) will enable the detection and characterization of labile and short-lived reaction intermediates that are often difficult to observe by other methods. nih.gov Furthermore, the kinetic detection of osmium(VI) ester intermediates in the dihydroxylation of olefins using spectrophotometric methods demonstrates that even transient species can be studied with careful experimental design. researchgate.net The application of time-resolved infrared (IR) and Raman spectroscopy will also provide critical insights into the bonding and structural changes that occur during a catalytic cycle. The combination of these in-situ techniques will offer a more complete picture of the reaction pathways, facilitating the development of improved catalytic systems.

Computational Predictions for New Synthetic Targets and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organometallic chemistry. In the context of this compound, DFT calculations can provide deep insights into the electronic structure, bonding, and reactivity of these complexes. mdpi.com Future research will leverage computational modeling to predict the feasibility of new synthetic targets and to explore novel reaction pathways. chemrxiv.org

By computationally screening potential ligands and substrates, researchers can prioritize synthetic efforts towards the most promising candidates for achieving high catalytic activity and selectivity. DFT calculations can also be used to elucidate complex reaction mechanisms, helping to rationalize experimental observations and to guide the design of new catalysts. For example, computational studies have been used to guide the synthesis of a novel osmium-methane complex by predicting its stability and spectroscopic properties. nih.gov The synergy between computational predictions and experimental validation will accelerate the discovery and development of next-generation osmium-imido catalysts.

Design of Next-Generation Materials Precursors and Their Applications

The unique properties of osmium-containing materials make them attractive for a variety of applications, and this compound and related complexes are promising precursors for the synthesis of these materials. Future research will focus on the controlled synthesis of osmium-based nanoparticles and thin films with tailored properties for applications in catalysis, electronics, and sensing. researchgate.netnih.gov

Methods such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) using osmium-imido precursors can enable the growth of highly uniform and conformal thin films. For instance, heteroleptic imido-amidinato compounds of molybdenum and tungsten have been successfully used as ALD precursors for oxide thin films, suggesting a similar potential for osmium analogues. helsinki.fi The thermal decomposition of osmium carbonyl complexes has been shown to produce nanoparticles, and similar strategies could be applied to imido complexes. nih.gov The synthesis of osmium and osmium oxide nanoparticles from precursors like osmium tetroxide has been demonstrated, and exploring this compound as a precursor could offer advantages in terms of precursor stability and control over nanoparticle size and composition. nih.gov Furthermore, the development of single-atom catalysts, where individual osmium atoms are dispersed on a support material, represents an exciting frontier for maximizing catalytic efficiency and selectivity. acs.org

Q & A

Q. What are the recommended methodologies for synthesizing Bis(tert-butylimido)osmium dioxide, and how can purity be validated?

Synthesis typically involves ligand substitution reactions under inert atmospheres. A common approach is reacting osmium precursors with tert-butylamine derivatives in non-aqueous solvents (e.g., THF or toluene). Purity validation requires:

  • X-ray crystallography for structural confirmation.
  • Elemental analysis (C, H, N, Os) to verify stoichiometry.
  • Spectroscopic techniques : IR spectroscopy to confirm N-H bond absence (indicating successful ligand substitution) and NMR (¹³C, ¹H) for ligand integrity .
  • Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways.

Q. How should researchers handle safety protocols for osmium-based compounds like this compound?

  • GHS Compliance : Follow guidelines for metal-organic compounds, including wearing nitrile gloves, lab coats, and eye protection. Use fume hoods for synthesis due to potential volatile byproducts .
  • Emergency Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical evaluation. Avoid aqueous waste disposal due to osmium’s toxicity .

Q. What steps are critical for conducting a systematic literature review on this compound?

  • Database Selection : Use Web of Science, PubMed, and ACS Publications to capture peer-reviewed studies. Exclude patents and non-peer-reviewed sources .
  • Search Terms : Combine keywords like “osmium imido complexes,” “tert-butylimido ligands,” and “dioxygen reactivity.” Use Boolean operators (AND/OR) to refine results .
  • Exclusion Criteria : Omit studies lacking spectroscopic or crystallographic validation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

A 2³ factorial design tests three variables (e.g., temperature, solvent polarity, ligand ratio) at two levels (high/low):

  • Response Variables : Yield, crystallinity, and reaction time.
  • Analysis : Use ANOVA to identify significant factors. For example, higher temperatures may accelerate ligand substitution but increase decomposition risk. Post-hoc optimization via response surface methodology (RSM) refines ideal conditions .

Q. How should researchers resolve contradictions in reported spectroscopic data for osmium-imido complexes?

  • Comparative Analysis : Cross-reference IR and NMR spectra across studies to identify systematic errors (e.g., solvent peaks misassigned as product signals).
  • Computational Validation : Use DFT calculations (e.g., Gaussian or ORCA) to simulate vibrational frequencies and chemical shifts, aligning theoretical and experimental data .
  • Reproducibility Tests : Replicate key studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate environmental variables .

Q. What theoretical frameworks guide mechanistic studies of this compound’s redox behavior?

  • Ligand Field Theory (LFT) : Predicts d-orbital splitting in osmium(VI) centers and electron-transfer pathways.
  • Marcus Theory : Models electron-transfer kinetics during redox reactions (e.g., O₂ activation).
  • Experimental Validation : Combine cyclic voltammetry (CV) to determine redox potentials with EPR spectroscopy to detect radical intermediates .

Q. How can computational methods enhance experimental design for studying this compound’s reactivity?

  • Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction trajectories (e.g., THF vs. DMF).
  • Docking Studies : Model interactions with substrates (e.g., alkenes in catalytic oxidation).
  • Machine Learning : Train models on existing kinetic data to predict optimal catalytic conditions (e.g., turnover frequencies) .

Q. What cross-disciplinary methodologies address challenges in characterizing osmium-imido bond dynamics?

  • In Situ XAFS : Track Os-N bond lengths during catalytic cycles using synchrotron radiation.
  • Time-Resolved Spectroscopy : Ultrafast UV-Vis or Raman probes capture transient intermediates.
  • Collaborative Workflows : Partner with computational chemists to correlate experimental data with multi-reference CASSCF calculations .

Methodological Best Practices

  • Data Linking : Integrate experimental and computational datasets using platforms like Jupyter Notebooks for reproducibility .
  • Ethical Reporting : Disclose synthetic yields, side products, and instrument calibration details to mitigate bias .
  • Theoretical Alignment : Ground hypotheses in existing frameworks (e.g., LFT for electronic structure) while identifying gaps for novel contributions .

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